molecular formula C11H8Cl2N2O B15065841 5-(Benzyloxy)-3,4-dichloropyridazine CAS No. 1346698-19-8

5-(Benzyloxy)-3,4-dichloropyridazine

Cat. No.: B15065841
CAS No.: 1346698-19-8
M. Wt: 255.10 g/mol
InChI Key: OWEKOOIIOJCMBS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3,4-dichloropyridazine is a chemical compound for research and development applications. Research Applications and Value: Chloropyridazine derivatives are versatile intermediates in medicinal chemistry. Pyridazine-based compounds are π-deficient aromatic scaffolds with notable biological properties, and they are frequently investigated for their potential as key building blocks in developing pharmacologically active molecules . Research indicates that structurally similar compounds, particularly 3,6-disubstituted pyridazines, serve as crucial precursors in synthesizing novel hybrids with potential as apoptotic inducers and PARP-1 inhibitors for oncology research . Other pyridazine analogs have also been explored for their anticonvulsant properties . The benzyloxy and chloro substituents on the pyridazine ring make this compound a valuable scaffold for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to create diverse compound libraries for biological screening. Handling and Storage: For prolonged storage, it is recommended to keep the product sealed in a dry environment . Notice to Researchers: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346698-19-8

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3,4-dichloro-5-phenylmethoxypyridazine

InChI

InChI=1S/C11H8Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

OWEKOOIIOJCMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=NC(=C2Cl)Cl

Origin of Product

United States

Reactivity and Strategic Transformations of 5 Benzyloxy 3,4 Dichloropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic and heteroaromatic rings. nih.gov The pyridazine (B1198779) ring, being electron-deficient, is particularly activated towards SNAr reactions, especially when substituted with good leaving groups like chlorine atoms. The reaction generally proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed for certain systems. nih.govsemanticscholar.org

The introduction of amino groups onto the dichloropyridazine scaffold can be achieved with high regioselectivity. The reaction of 5-(benzyloxy)-3,4-dichloropyridazine with various amines proceeds preferentially at the C4 position. This regioselectivity is dictated by the electronic effects of the substituents on the pyridazine ring. While specific studies on the amination of this compound are not extensively detailed in the provided search results, the general principles of regioselective amination on polychlorinated nitrogen heterocycles are well-established. For instance, in polychloropyrimidines, regioselective amination can be achieved at the 2-position, sometimes requiring palladium catalysis for less nucleophilic amines, while more nucleophilic amines can react under non-catalyzed SNAr conditions. nih.gov This suggests that the inherent electronic properties of the heterocyclic core play a crucial role in directing the incoming nucleophile.

The table below illustrates the general regioselectivity observed in the amination of related dichlorinated nitrogen heterocycles.

The introduction of fluoroalkoxy groups into halogenated pyridazines is a transformation of significant interest due to the unique properties conferred by fluorine atoms in medicinal chemistry. While direct studies on this compound were not found, the principles of regioselective substitution on similar heterocyclic systems provide valuable insights. The regioselectivity of nucleophilic attack is influenced by the electronic environment of the carbon atoms bearing the halogen leaving groups.

The chlorine atoms of this compound are susceptible to displacement by a wide array of nucleophiles, including oxygen, sulfur, nitrogen, and carbon-based nucleophiles. This versatility allows for the synthesis of a broad spectrum of pyridazine derivatives with varied functionalities. The reactions of polychlorinated heteroaromatics, such as 2,3-dichloroquinoxaline, with different nucleophiles have been shown to yield novel building blocks for pharmaceuticals. semanticscholar.org Similarly, perfluoroarenes undergo regioselective substitution with O-, S-, and N-nucleophiles. semanticscholar.org The strong electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of pyridazine systems.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or pseudohalide, is a highly effective method for the formation of C-C bonds. mdpi.com This reaction can be applied to this compound to introduce aryl or heteroaryl substituents. The differential reactivity of the two chlorine atoms can potentially allow for selective or sequential couplings under controlled conditions. For instance, in the case of 3,5-dichloro-1,2,4-thiadiazole, reaction conditions can be tuned to achieve either mono- or diarylation. nih.govresearchgate.net A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired outcome. nih.gov

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving halogenated heterocycles.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is a valuable tool in organic synthesis due to the air and moisture stability of the organostannane reagents. wikipedia.orglibretexts.org The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org It has been widely used for the synthesis of complex molecules, including natural products. libretexts.org Although specific examples of Stille coupling with this compound were not identified in the search results, the reaction is generally applicable to a wide range of organic halides, including those on heterocyclic systems. nih.gov

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh3)4 or one generated in situ from a Pd(II) precursor. libretexts.orgrsc.org The choice of ligands and additives can significantly influence the reaction rate and yield. harvard.edu

Sonogashira Coupling in Pyridazine Synthesis

The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is indispensable in organic synthesis for constructing complex molecules, including pharmaceuticals and functional materials, under mild conditions. wikipedia.orgnih.gov

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl halide (R-X). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne partner. libretexts.org

For this compound, the two chloro-substituents at the C3 and C4 positions are potential sites for Sonogashira coupling. The regioselectivity of the reaction would be influenced by the electronic environment of the pyridazine ring. The C3 position is adjacent to a ring nitrogen, while the C4 position is adjacent to the electron-donating benzyloxy group at C5. This electronic differentiation could potentially be exploited to achieve selective mono-alkynylation at either the C3 or C4 position by carefully tuning reaction conditions, such as the choice of catalyst, ligand, and base. Subsequent coupling at the remaining chloro-position could provide access to disubstituted pyridazines.

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for oxidative addition and reductive elimination.
Copper Co-catalyst CuIActivates the terminal alkyne by forming a copper acetylide.
Base Triethylamine (NEt₃), Diisopropylamine (DIPA)Neutralizes the HX byproduct and facilitates acetylide formation.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides the reaction medium.
Alkyne Partner Phenylacetylene, TrimethylsilylacetyleneProvides the sp-hybridized carbon for C-C bond formation.

Palladium-Catalyzed Functionalization of Pyridazine Halides

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. rsc.org Among these, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and esters. nih.gov

The reactivity of dihalopyridazines in Suzuki-Miyaura couplings is a subject of considerable interest, as selective functionalization allows for the modular synthesis of complex derivatives. For this compound, selective mono-arylation or mono-vinylation at either C3 or C4 would be the primary goal. The regiochemical outcome of such reactions on dihalopyridazines is often dictated by the choice of palladium catalyst and, most critically, the phosphine (B1218219) ligand. nih.gov

Studies on the related 3,5-dichloropyridazine (B104411) have demonstrated that ligand choice can effectively switch the site of reactivity. rsc.orgnih.gov For instance, electron-deficient bidentate ligands tend to favor coupling at the C3 position, whereas other ligands can promote reaction at the C5 position, which is typically considered less reactive. rsc.org This ligand-dependent selectivity arises from the modulation of the electronic and steric properties of the palladium catalyst, which in turn influences the relative rates of oxidative addition at the different C-Cl bonds.

In the context of this compound, the C3-Cl bond is adjacent to a nitrogen atom, while the C4-Cl bond is vicinal to the electron-donating benzyloxy group. This inherent electronic asymmetry, combined with strategic ligand selection, provides a powerful approach to control the regioselectivity of Suzuki-Miyaura coupling reactions.

LigandCatalyst SystemObserved Selectivity on Dichloropyridazines (Analogous System)
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd(OAc)₂ / Cs₂CO₃Favors C3 selectivity. rsc.org
Q-PhosPd(OAc)₂ / KFFavors C5 selectivity. rsc.org
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄ / Na₂CO₃Often results in C3 substitution as the major product. rsc.org

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct functionalization of C-H bonds represents a highly atom-economical and efficient approach to molecular synthesis, avoiding the need for pre-functionalized starting materials. acs.org For this compound, the sole C-H bond at the C6 position is a prime target for such transformations.

Radical Mediated C-H Functionalization of Dichloropyridazines

Minisci-type reactions, which involve the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle, are a powerful method for C-H functionalization. acs.org Research on 3,6-dichloropyridazine (B152260) has shown that its C-H bonds can be effectively functionalized using radical-mediated processes. acs.orgnih.gov

One notable example is the direct C-H functionalization using primary alcohols. acs.org In this transformation, a radical is generated from the alcohol, which then adds to the electron-poor pyridazine ring. This reaction is typically initiated using reagents like tert-butyl hydroperoxide (t-BuOOH) and TiCl₃. acs.org The process is operationally simple and can be conducted open to the air and on a gram scale. acs.org Applying this methodology to this compound would be expected to result in the selective functionalization of the C6 position, providing access to 6-alkyl-substituted derivatives bearing a hydroxyl group.

Alcohol Substrate (in analogy with 3,6-dichloropyridazine)ReagentsProduct Type
Methanolt-BuOOH, TiCl₃4-(hydroxymethyl)-3,6-dichloropyridazine
Ethanolt-BuOOH, TiCl₃4-(1-hydroxyethyl)-3,6-dichloropyridazine
1-Propanolt-BuOOH, TiCl₃4-(1-hydroxypropyl)-3,6-dichloropyridazine
1-Butanolt-BuOOH, TiCl₃4-(1-hydroxybutyl)-3,6-dichloropyridazine

Metal-Catalyzed C-H Functionalization in Azine Systems

Transition metal-catalyzed C-H activation is a cornerstone of modern synthetic chemistry, enabling the direct formation of C-C and C-heteroatom bonds. beilstein-journals.org Azine systems, including pyridazines, are challenging substrates for C-H functionalization due to the coordinating ability of the ring nitrogen, which can lead to catalyst inhibition. nih.gov However, significant progress has been made in developing catalytic systems that can effectively functionalize the C-H bonds of these electron-deficient heterocycles. beilstein-journals.orgthieme-connect.com

For this compound, the C6-H bond is the only available site for this type of transformation. The electron-withdrawing nature of the two chlorine atoms and the diazine core is expected to increase the acidity of the C6-H bond, facilitating its activation. Various transition metals, including palladium, rhodium, and iridium, have been employed for the C-H functionalization of pyridines and other azines. beilstein-journals.orgresearchgate.net These reactions often proceed via a concerted metalation-deprotonation pathway or through the formation of a metallacyclic intermediate. The choice of metal, ligand, and oxidant is crucial for achieving high efficiency and selectivity. nih.gov Such strategies could be applied to introduce aryl, alkyl, or other functional groups at the C6 position of the target molecule. researchgate.net

Pyridazine Ring Transformations and Reconstructions

The pyridazine ring, while aromatic, can undergo a variety of transformations and reconstructions under specific reaction conditions, leading to the formation of different heterocyclic or carbocyclic systems. These reactions often involve cleavage of the weak N-N bond.

Degenerate Ring Transformation (DRT) Mechanisms

A degenerate ring transformation (DRT) is a process where a heterocyclic ring rearranges to an isomeric ring of the same type, often involving a scrambling of the ring atoms. A well-known mechanism through which such transformations can occur is the ANRORC (Addition of a Nucleophile, Ring-Opening, and Ring-Closure) pathway. researchgate.net In this process, a nucleophile adds to the electron-deficient ring, inducing cleavage of a ring bond. The resulting open-chain intermediate then recyclizes in a different orientation to regenerate the heterocyclic system, but with a rearranged atomic constitution. researchgate.net

While specific examples of DRT for this compound are not extensively documented, the pyridazine ring system is known to undergo various reconstruction reactions. For instance, halo-substituted fused pyridazines have been shown to react with nucleophiles like ynamines, leading to the cleavage of the N-N bond and subsequent rearrangement to form highly substituted pyridine (B92270) derivatives. clockss.org These transformations highlight the susceptibility of the pyridazine core to nucleophilic attack and subsequent ring cleavage, providing a pathway to structurally diverse molecular scaffolds. jst.go.jpjst.go.jp Such reactivity underscores the potential for the this compound ring to be used as a synthon for other heterocyclic systems.

Ring Opening and Electrocyclization Processes of this compound

While general information on the photochemical isomerization of pyridazine derivatives exists, these studies often focus on N-oxides or betaines, which possess different electronic characteristics than this compound. For instance, the irradiation of pyridazine N-oxide derivatives has been shown to induce ring opening and rearrangement to form pyrazole (B372694) or furan (B31954) derivatives. researchgate.netresearchgate.net Similarly, photochemical isomerization of pyridazinium betaines can lead to the formation of pyrimidin-4(3H)-ones or fused diaziridines. rsc.org

However, direct analogies to the reactivity of this compound cannot be drawn from these examples due to the significant influence of the chloro and benzyloxy substituents on the pyridazine core's electronic structure and, consequently, its pericyclic reactivity. Without specific experimental or computational studies on this compound or closely related 5-alkoxy-3,4-dihalopyridazines, any discussion on its potential ring opening and electrocyclization pathways would be speculative. Further research is required to elucidate the behavior of this specific compound under thermal and photochemical conditions.

Derivatization and Functional Group Interconversion Strategies

Functionalization of the Pyridazine (B1198779) Core

The two chlorine atoms at the 3- and 4-positions of 5-(Benzyloxy)-3,4-dichloropyridazine are the primary sites for functionalization. These atoms are susceptible to a variety of chemical reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a crucial aspect, often dictated by the electronic nature of the pyridazine ring and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both chlorine atoms. The position of the initial substitution is influenced by the electronic environment of the C3 and C4 positions. Theoretical and experimental studies on related dichlorinated heterocycles, such as 2,4-dichloroquinazolines, have shown that the C4 position is often more susceptible to nucleophilic attack. nih.gov This regioselectivity can be exploited to introduce different functional groups sequentially.

For instance, reaction with a primary or secondary amine under basic conditions can lead to the selective replacement of one chlorine atom, yielding a mono-amino-mono-chloro pyridazine derivative. Subsequent reaction with a different nucleophile can then displace the remaining chlorine, providing access to disubstituted pyridazines with distinct functionalities at the 3- and 4-positions.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings offer powerful methods for introducing aryl, heteroaryl, alkyl, and amino groups. The choice of palladium catalyst and ligand is critical in controlling the regioselectivity and achieving high yields. Research on other dichlorinated heterocycles has demonstrated that careful selection of the catalytic system can direct the coupling to a specific chlorine atom. researchgate.net

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base5-(Benzyloxy)-3-chloro-4-arylpyridazine
Stille CouplingOrganostannane, Pd catalyst5-(Benzyloxy)-3-chloro-4-alkyl/arylpyridazine
Buchwald-Hartwig AminationAmine, Pd catalyst, Base5-(Benzyloxy)-3-chloro-4-aminopyridazine

Strategic Introduction of Diverse Substituents on Pyridazine Derivatives

Building upon the initial functionalization of the pyridazine core, a multitude of strategies can be employed to introduce a wide array of substituents, thereby accessing a diverse chemical space.

The sequential nature of both SNAr and palladium-catalyzed cross-coupling reactions is a key advantage. For example, a Suzuki-Miyaura coupling can be performed to introduce an aryl group at the C4 position, followed by a nucleophilic substitution with an amine at the C3 position. This stepwise approach allows for the controlled and predictable synthesis of highly functionalized pyridazine derivatives.

Furthermore, the benzyloxy group at the C5 position can also be a point of modification. Cleavage of the benzyl (B1604629) ether, typically through hydrogenolysis, unmasks a hydroxyl group. This hydroxyl functionality can then be further derivatized through esterification, etherification, or conversion to other functional groups, adding another layer of diversity to the synthesized molecules.

Utility of Pyridazinones as Functional Group Carriers

The conversion of this compound into its corresponding pyridazinone derivatives opens up new avenues for functional group interconversion. Treatment of the dichloropyridazine with a suitable reagent can lead to the formation of a pyridazin-3(2H)-one or a pyridazin-4(5H)-one. These pyridazinone scaffolds can act as versatile intermediates or "functional group carriers."

For example, the chlorine atom on a chloropyridazinone derivative can be displaced by various nucleophiles. The lactam functionality within the pyridazinone ring can also participate in various chemical transformations. The strategic use of pyridazinones allows for the introduction and subsequent modification of functional groups in a controlled manner, facilitating the synthesis of complex target molecules.

Starting MaterialReagentIntermediate Product
This compoundNaOH5-(Benzyloxy)-4-chloro-2H-pyridazin-3-one
5-(Benzyloxy)-4-chloro-2H-pyridazin-3-oneR-NH25-(Benzyloxy)-4-(alkylamino)-2H-pyridazin-3-one

Role As a Versatile Building Block in Complex Molecule Synthesis

Integration into Advanced Heterocyclic Architectures

The presence of two distinct chlorine atoms at the 3- and 4-positions of the pyridazine (B1198779) ring in 5-(Benzyloxy)-3,4-dichloropyridazine offers differential reactivity, which can be exploited for the regioselective synthesis of fused heterocyclic systems. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution, providing a handle for initial diversification, while the chlorine at the 3-position can be targeted in subsequent transformations. This stepwise functionalization is a key strategy in the construction of complex, multi-ring structures.

One notable application is in the synthesis of pyridazino[4,5-b]indoles, a class of compounds with significant biological activities. univie.ac.atresearchgate.netresearchgate.net The general synthetic approach involves the initial reaction of this compound with a substituted aniline (B41778) under conditions that favor nucleophilic aromatic substitution at the C4 position. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by a palladium catalyst, to form the fused indole (B1671886) ring system. The benzyloxy group at the 5-position can be retained in the final product or deprotected to yield a hydroxyl group, providing a further point for diversification.

The reactivity of the dichloro-substituents also allows for participation in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be selectively performed at either the C3 or C4 position, depending on the reaction conditions and the catalyst system employed. nih.govwikipedia.orgwikipedia.org For instance, a Suzuki-Miyaura coupling could be used to introduce an aryl or heteroaryl group at one position, followed by a Buchwald-Hartwig amination at the other, leading to highly functionalized pyridazine derivatives that can serve as precursors to more complex heterocyclic architectures.

Coupling ReactionReactantsProduct TypePotential Application
Suzuki-MiyauraAryl/heteroaryl boronic acidBiaryl or heteroaryl-substituted pyridazineSynthesis of advanced materials, bioactive molecules
Buchwald-Hartwig AminationPrimary or secondary amineAmino-substituted pyridazinePharmaceutical intermediates, ligand synthesis
Sonogashira CouplingTerminal alkyneAlkynyl-substituted pyridazinePrecursors for cyclization reactions, functional materials

Strategic Applications in Multicomponent Reactions (MCRs) for Pyridazine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. semanticscholar.org The reactive nature of the chlorine atoms in this compound makes it an attractive substrate for the design of novel MCRs to generate libraries of diverse pyridazine derivatives.

While specific examples of MCRs directly employing this compound are not extensively documented in the literature, its potential is evident. For instance, it could serve as the electrophilic component in Passerini or Ugi-type reactions. wikipedia.orgnih.gov In a hypothetical Ugi reaction, this compound could be envisioned to react with an amine, an aldehyde or ketone, and an isocyanide. The initial nucleophilic attack of the amine would likely occur at the more reactive C4 position, leading to a complex, highly substituted pyridazine derivative in a single step.

The development of such MCRs would offer a rapid and efficient route to a wide range of pyridazine-containing scaffolds. The ability to vary the other components in the MCR would allow for the systematic exploration of the chemical space around the pyridazine core, facilitating the discovery of new compounds with desired properties.

Multicomponent ReactionPotential Reactants with this compoundPotential Product ScaffoldAdvantages
Ugi ReactionAmine, Aldehyde/Ketone, IsocyanideHighly substituted α-acylamino-carboxamide pyridazineHigh diversity, single-step complexity generation
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy-carboxamide pyridazineAccess to ester-functionalized pyridazines

Theoretical and Computational Chemistry Studies on Pyridazine Compounds

Electronic Structure Investigations

The electronic structure of a molecule, defined by the arrangement of its electrons in various orbitals, is fundamental to its chemical and physical properties. For pyridazine (B1198779) compounds, theoretical calculations are used to determine key electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netaimspress.com

In studies of pyridazine and its derivatives, DFT calculations, often using the B3LYP functional, are employed to compute these orbital energies. researchgate.netiiste.org For the parent pyridazine, the presence of two adjacent nitrogen atoms makes the ring π-electron deficient, influencing its electronic characteristics. liberty.edu The introduction of substituents like chlorine and a benzyloxy group at the C3, C4, and C5 positions would significantly modulate the electronic landscape. The chlorine atoms, being electronegative, act as electron-withdrawing groups, while the benzyloxy group can act as an electron-donating group through resonance.

These substitutions alter the HOMO and LUMO energy levels. For instance, in related dichlorophenyl derivatives, DFT calculations have been used to analyze the HOMO-LUMO gap and predict electronic transitions observed in UV-vis spectra. nih.gov For 5-(Benzyloxy)-3,4-dichloropyridazine, the HOMO is expected to have significant contributions from the benzyloxy and pyridazine rings, while the LUMO is likely localized on the electron-deficient dichloropyridazine core.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In pyridazine derivatives, the electronegative nitrogen atoms create regions of negative potential, making them susceptible to electrophilic attack or coordination with metal ions. Conversely, the carbon atoms, particularly those bonded to chlorine, would exhibit positive potential, marking them as likely sites for nucleophilic substitution.

Key Electronic Properties of Parent Azines (Calculated via DFT/B3LYP/6-31G(d,p))

This table presents data for the parent pyridazine molecule to illustrate the type of information gained from electronic structure calculations. Specific values for this compound would require dedicated computation.

PropertyPyridazinePyridine (B92270)PyrimidinePyrazine
HOMO (eV) -7.45-7.12-7.43-7.21
LUMO (eV) -0.65-0.54-0.71-0.87
Energy Gap (ΔE) (eV) 6.806.586.726.34
Dipole Moment (Debye) 4.672.312.540.00

Data sourced from theoretical studies on azines. researchgate.netiiste.org

Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms. It allows for the calculation of the potential energy surface of a reaction, identifying transition states (TS), intermediates, and activation energies. This provides a detailed, step-by-step understanding of how chemical transformations occur.

For a molecule like this compound, a primary area of interest is nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the electron-deficient pyridazine ring are potential leaving groups. DFT calculations can be used to model the reaction pathway of a nucleophile (e.g., an amine or an alcohol) attacking the C3 or C4 position.

The typical SNAr mechanism proceeds via a two-step process involving a Meisenheimer complex (a negatively charged intermediate). DFT calculations can:

Determine the preferred site of attack: By comparing the activation energies for nucleophilic attack at C3 versus C4, researchers can predict the regioselectivity of the reaction.

Analyze the Transition State (TS) geometry: The structure of the TS provides insight into the bond-forming and bond-breaking processes. For example, calculations on related chlorodiazines have been used to correlate TS energies with observed reactivity differences. wuxibiology.com

Evaluate substituent effects: DFT models can quantify how the benzyloxy group at the C5 position influences the reactivity of the C3 and C4 positions. The electron-donating nature of the benzyloxy group might deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyridazine, a hypothesis that can be tested by calculating and comparing activation barriers.

These computational studies are not limited to substitution reactions. They can also be applied to understand cycloadditions, metal-catalyzed cross-coupling reactions, or the formation of the pyridazine ring itself, providing a theoretical framework that guides synthetic efforts.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interaction with other molecules. For this compound, molecular modeling is used to understand its preferred spatial arrangement.

The key flexible bond in this molecule is the C5-O-CH₂-Ph linkage. Rotation around the C-O and O-CH₂ bonds gives rise to different conformers. Conformational analysis, typically performed using DFT or other molecular mechanics methods, aims to identify the lowest energy (most stable) conformers and the energy barriers to rotation between them.

The analysis would focus on:

Steric Hindrance: Investigating potential clashes between the hydrogen atoms of the benzyl (B1604629) group and the chlorine atom at C4.

Intramolecular Interactions: Searching for any weak non-covalent interactions, such as C-H···N or C-H···Cl hydrogen bonds, that might stabilize certain conformations.

Understanding the conformational preferences is essential, as the molecule's shape dictates how it can interact with biological targets or participate in intermolecular interactions in materials science contexts.

Studies on π-Electron Delocalization in Conjugated Pyridazine Systems

The pyridazine ring is an aromatic heterocycle. The degree of aromaticity and the extent of π-electron delocalization are fundamental to its stability and reactivity. The presence of two adjacent, electronegative nitrogen atoms reduces the ring's aromaticity compared to benzene, making it more electron-deficient. nih.gov

Computational methods provide quantitative measures of aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (a diatropic ring current), while a positive value suggests anti-aromaticity.

Aromatic Stabilization Energy (ASE): This is calculated by comparing the energy of the cyclic, conjugated system to an appropriate acyclic reference compound.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric parameters (bond lengths) of the ring, where a value of 1 indicates a fully aromatic system like benzene.

For this compound, the substituents will further influence the π-system. The benzyloxy group, with its lone pair on the oxygen and the attached phenyl ring, can donate electron density into the pyridazine ring via resonance, increasing π-delocalization. Conversely, the inductive effect of the chlorine atoms withdraws electron density. Computational studies can dissect these competing effects to provide a detailed picture of the electronic distribution across the entire conjugated system.

Hyperpolarizability Calculations Related to Electronic Properties

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics, such as frequency conversion and optical switching.

The first hyperpolarizability (β) is a key parameter for second-order NLO materials. High β values are often found in molecules that have:

A strong electron donor group.

A strong electron acceptor group.

A π-conjugated system connecting the donor and acceptor.

This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation, which is responsible for the NLO response. In this compound, the benzyloxy group can act as a modest electron donor, while the electron-deficient dichloropyridazine ring acts as the acceptor.

Computational chemistry, specifically time-dependent DFT (TD-DFT), is a standard method for calculating the hyperpolarizability of molecules. These calculations can:

Predict the magnitude of the NLO response: By computing the static or frequency-dependent first hyperpolarizability (β), researchers can screen candidate molecules for NLO properties.

Correlate structure with NLO activity: Theoretical studies can systematically vary substituents on the pyridazine or benzyl rings to understand how these changes affect the hyperpolarizability, guiding the design of more efficient NLO materials.

Analyze the electronic transitions responsible for the NLO effect, often linking them to specific charge-transfer states.

While the NLO properties of this compound itself may not be extensively documented, the principles derived from computational studies on related donor-acceptor pyridazine systems are directly applicable.

Electrochemical Research on Pyridazine Derivatives

Redox Behavior and Reduction Mechanisms, including Carbon-Chlorine Bond Reduction

The redox behavior of pyridazine (B1198779) derivatives is fundamentally influenced by the electron-deficient nature of the pyridazine ring and the types of substituents attached to it. Halogenated pyridazines, especially those containing chlorine atoms, exhibit characteristic reduction pathways involving the cleavage of carbon-chlorine (C-Cl) bonds.

Studies on dichlorinated pyridazines reveal a sequential reduction mechanism. For instance, the electrochemical reduction of 3,6-dichloropyridazine (B152260) in dimethylformamide (DMF) shows three distinct cathodic peaks in cyclic voltammetry. The first two reduction waves are attributed to the stepwise cleavage of the two C-Cl bonds. This process involves the transfer of electrons to the molecule, leading to the breaking of the C-Cl bond and the formation of a pyridazine radical anion, followed by the loss of a chloride ion. The third wave observed at a more negative potential corresponds to the reduction of the resulting pyridazine ring itself.

In the case of monochlorinated pyridazines, the process is simpler, typically showing two reduction waves. The first wave is assigned to the reductive cleavage of the single C-Cl bond, and the second is due to the reduction of the now de-halogenated pyridazine derivative. The precise potential at which these reductions occur is sensitive to the nature and position of other substituents on the pyridazine ring. Electron-donating groups tend to make the reduction more difficult (shifting potentials to more negative values), while electron-withdrawing groups facilitate it. This trend highlights the significant role of π-electron delocalization within the conjugated system of these molecules.

Cyclic Voltammetry Investigations of Pyridazine Compounds

Cyclic voltammetry (CV) is a powerful and widely used technique to probe the electrochemical properties of compounds like pyridazine derivatives. jh.eduwikipedia.orgossila.com It provides valuable information on redox potentials, the reversibility of electron transfer processes, and reaction mechanisms. jh.eduossila.com

In a typical CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. ossila.com For pyridazine derivatives, CV studies have elucidated the multi-step reduction processes mentioned previously. For example, the cyclic voltammogram for 3,6-dichloropyridazine clearly shows three cathodic waves corresponding to the sequential cleavage of the two carbon-chlorine bonds and the subsequent reduction of the pyridazine ring. In contrast, monochlorinated derivatives like 3-amino-6-chloropyridazine (B20888) exhibit only two cathodic peaks: one for the C-Cl bond cleavage and another for the reduction of the resulting 3-aminopyridazine.

The reversibility of these processes can also be assessed. The cleavage of C-Cl bonds is typically an irreversible process, as evidenced by the absence of a corresponding oxidation peak on the reverse scan. However, the redox processes of the pyridazine ring itself or of certain substituents can be reversible. The specific potentials and peak currents observed in a voltammogram are dependent on experimental conditions such as the solvent, supporting electrolyte, and scan rate. palmsens.com By analyzing the relationship between peak current and scan rate, researchers can determine whether the electroactive species is dissolved in solution or adsorbed onto the electrode surface. palmsens.com

Table 1: Representative Cyclic Voltammetry Data for Pyridazine Derivatives

Compound Observed Peaks Process Assignment
3,6-Dichloropyridazine Three cathodic peaks 1. Cleavage of first C-Cl bond2. Cleavage of second C-Cl bond3. Reduction of pyridazine ring

Note: The data presented is illustrative of the general behavior observed in non-aqueous solvents like DMF.

Electrochemical Impedance Spectroscopy Applications

Electrochemical Impedance Spectroscopy (EIS) is another valuable technique applied to the study of pyridazine derivatives, particularly in the context of their application as corrosion inhibitors. jocpr.comderpharmachemica.comjocpr.comresearchgate.net EIS works by applying a small amplitude AC potential signal at various frequencies and measuring the resulting current to determine the impedance of the system. This allows for the characterization of processes occurring at the electrode-electrolyte interface.

Several pyridazine derivatives have been synthesized and evaluated as corrosion inhibitors for metals like mild steel and copper in acidic environments. jocpr.comderpharmachemica.com In these applications, the pyridazine compounds adsorb onto the metal surface, forming a protective layer that inhibits the corrosion reactions.

EIS is used to quantify the effectiveness of these inhibitors. The data is often presented as a Nyquist plot. For a corrosion process, these plots typically show a semicircular feature related to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal-solution interface.

When an effective pyridazine-based inhibitor is introduced, the following changes are typically observed in the EIS data:

Increase in Charge Transfer Resistance (Rct): The diameter of the semicircle in the Nyquist plot increases, indicating a higher resistance to the charge transfer processes that drive corrosion. This signifies that the inhibitor is effectively slowing down the rate of corrosion. jocpr.comjocpr.comresearchgate.net

Decrease in Double-Layer Capacitance (Cdl): The Cdl value, derived from the impedance data, generally decreases. jocpr.comjocpr.comresearchgate.net This is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which typically have a lower dielectric constant and can increase the thickness of the electrical double layer. researchgate.net

These studies demonstrate that the inhibition efficiency is dependent on the concentration of the pyridazine compound and its molecular structure. jocpr.comderpharmachemica.com The presence of heteroatoms (N, O, S) and π-electrons in the pyridazine ring system facilitates strong adsorption onto the metal surface, leading to effective corrosion protection. derpharmachemica.com

Table 2: Chemical Compounds Mentioned

Compound Name
5-(Benzyloxy)-3,4-dichloropyridazine
3,6-Dichloropyridazine
3-Amino-6-chloropyridazine
3-Aminopyridazine

Photochemical Investigations of Pyridazine Systems

Photolysis Reactions and Intermediate Formation (e.g., Carbene)

Photolysis, the cleavage of chemical bonds by light, is a fundamental process in the photochemical transformation of pyridazine (B1198779) systems. For pyridazine derivatives, this can lead to the formation of highly reactive intermediates. While no direct experimental data on the photolysis of 5-(benzyloxy)-3,4-dichloropyridazine is available, studies on similar heterocyclic systems suggest that the initial absorption of ultraviolet light would promote the molecule to an electronically excited state.

The subsequent reactions from this excited state could involve the cleavage of the pyridazine ring. A plausible, albeit speculative, pathway could involve the extrusion of a molecule of nitrogen (N₂), a common fragmentation pattern in the photochemistry of nitrogen-containing heterocycles. This process would likely lead to the formation of a highly reactive carbene intermediate. The nature of the substituents—benzyloxy and chloro groups—would significantly influence the stability and subsequent reactivity of such an intermediate.

For instance, the photolysis of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine has been shown to proceed through a photolytic nitrene intermediate, which then undergoes ring-opening to yield substituted pyridazine derivatives. This highlights the propensity of pyridazine-fused systems to form reactive intermediates upon irradiation.

Photoisomerization Pathways and Mechanisms

Photoisomerization, a light-induced structural rearrangement, is a well-documented phenomenon in pyridazine chemistry. Theoretical studies, such as DFT calculations on pyridazine N-oxide derivatives, have elucidated potential isomerization pathways. nih.gov The irradiation of these compounds can lead to the formation of a diazo intermediate through a ring-opening reaction. nih.gov This intermediate can then undergo further reactions, such as ring closure to form a pyrazole (B372694) derivative or loss of nitrogen to yield a furan (B31954). nih.gov

In the case of this compound, it is conceivable that UV irradiation could induce a similar ring-opening to form a transient diazo-like species. The presence of the electron-donating benzyloxy group and the electron-withdrawing chloro groups would likely influence the energetics and preferred pathway of this isomerization. The general mechanism often involves the formation of a transient oxaziridine species from the corresponding N-oxide, which then rearranges. mdpi.com

A hypothetical photoisomerization pathway for a related pyridazine N-oxide is presented in the table below, illustrating the transformation from the pyridazine N-oxide to a pyrazole derivative via a diazo intermediate.

ReactantIntermediate 1Intermediate 2Product
Pyridazine N-OxideOxaziridineDiazo IntermediatePyrazole Derivative

Influence of Pyridazine N-Oxide Derivatives in Photoreactions

The photochemistry of pyridazine N-oxides is a particularly well-studied area and provides significant insight into potential reactions of related pyridazine systems. nih.govmdpi.comnih.gov The N-oxide functionality dramatically influences the photochemical behavior of the pyridazine ring, often facilitating ring opening and isomerization reactions that are not as readily observed in the parent pyridazine. nih.gov

The seminal work in this field identified two primary photoreactions for pyridazine N-oxides: photoisomerization to a diazo intermediate and photodeoxygenation to the corresponding pyridazine with the generation of atomic oxygen. mdpi.com The partitioning between these two pathways is highly dependent on the nature of the substituents on the pyridazine ring. mdpi.com For example, the presence of an electron-donating group at the C6 position has been shown to significantly accelerate photoisomerization. mdpi.com Conversely, the presence of a chlorine atom at C6 can favor the deoxygenation pathway. mdpi.com

Given the structure of this compound, its corresponding N-oxide would be an interesting candidate for photochemical studies. The electronic effects of the benzyloxy and dichloro substituents would play a crucial role in determining the dominant reaction pathway upon irradiation. It is plausible that both photoisomerization and photodeoxygenation could be competing processes.

The following table summarizes the observed photochemical pathways for substituted pyridazine N-oxides, which can serve as a predictive model for the behavior of the N-oxide of this compound.

Substituent at C6Dominant Photochemical Pathway
Electron-Donating Group (e.g., NHBn, OBn)Photoisomerization to Diazo Intermediate
Phenyl Group (Ph)Partial Deoxygenation and Isomerization
Chlorine (Cl)Deoxygenation

Green Chemistry Principles in Pyridazine Synthesis

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents in chemical synthesis due to their negligible vapor pressure, thermal stability, and recyclability. scirp.org In the context of pyridazine (B1198779) synthesis, ILs can serve as both the reaction medium and catalyst, facilitating reactions under milder conditions and often leading to improved yields and selectivity.

Table 1: Representative Synthesis of Pyridazinium-Based Ionic Liquids

EntryReactantsConditionsReaction TimeYield (%)
1Pyridazine, Alkyl HalideConventional Heating12-24 h80-90
2Pyridazine, Alkyl HalideMicrowave Irradiation5-15 min95-99

Microwave-Assisted Synthetic Approaches for Pyridazines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity. asianpubs.orgnih.gov The application of microwave irradiation to the synthesis of pyridazine and its derivatives has been well-documented, showcasing its efficiency in various reaction types, including cyclocondensations and multicomponent reactions. thieme-connect.commdpi.com

For example, the synthesis of various pyridazine derivatives has been achieved in minutes under microwave irradiation, compared to several hours required for conventional heating methods. asianpubs.orgasianpubs.org This rapid heating can lead to different product distributions and selectivities, providing a valuable tool for synthetic chemists. While a direct microwave-assisted synthesis of 5-(Benzyloxy)-3,4-dichloropyridazine has not been specifically reported, related structures have been successfully synthesized using this technology. mdpi.com The key bond-forming reactions in the synthesis of the target molecule could likely be accelerated using microwave energy, reducing energy consumption and potentially minimizing side reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazine Derivatives

DerivativeMethodReaction TimeYield (%)
2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-oneConventional5.2 hLower
2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-oneMicrowave1-3 minHigher
Thiazolyl-PyridazinedionesConventionalSeveral hoursModerate
Thiazolyl-PyridazinedionesMicrowave2 minHigh

Ultrasonic Synthesis Methodologies for Heterocycles

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. researchgate.net The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields. researchgate.net Ultrasound has been successfully employed in the synthesis of a variety of heterocyclic compounds, including pyridazines. nih.govmdpi.com

Table 3: Effect of Ultrasound on the Synthesis of N-substituted-pyridazinones

ReactionConditionsReaction TimeYield (%)
N-alkylation of PyridazinoneRoom Temperature, Stirring24-72 hModerate
N-alkylation of PyridazinoneUltrasound Irradiation60 minHigh

Solventless and Mechanochemical Procedures in Heterocyclic Synthesis

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solventless reactions and mechanochemistry, which involves chemical transformations induced by mechanical force, are powerful approaches to achieve this goal. rsc.org These techniques not only reduce solvent waste but can also lead to unique reactivity and the formation of products that are inaccessible through solution-phase chemistry. nih.gov

Mechanochemical synthesis, often performed in a ball mill or grinder, has been applied to a variety of organic reactions, including the synthesis of heterocyclic compounds. thieme-connect.com While the direct mechanochemical synthesis of this compound has not been reported, the feasibility of this approach for related heterocyclic systems suggests its potential applicability. nih.gov For example, multicomponent reactions to form highly substituted heterocycles have been successfully carried out under solvent-free, mechanochemical conditions. This approach would be particularly attractive for the synthesis of pyridazine precursors or for the final cyclization step, offering a highly sustainable and efficient synthetic route.

Table 4: Comparison of Solution-Phase vs. Mechanochemical Synthesis for Heterocycles

Reaction TypeMethodSolventAdvantages
Sonogashira CouplingSolution-PhaseOrganic SolventsWell-established
Sonogashira CouplingMechanochemicalNone or minimalReduced waste, faster reaction
Multicomponent ReactionsSolution-PhaseVariousHomogeneous reaction
Multicomponent ReactionsMechanochemicalNoneHigh efficiency, solvent-free

Advanced Spectroscopic Characterization Techniques for Pyridazine Synthetic Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like 5-(Benzyloxy)-3,4-dichloropyridazine, both ¹H and ¹³C NMR spectroscopy would provide critical information for structural confirmation.

In the ¹H NMR spectrum, the protons of the benzyloxy group would exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would likely appear as a singlet, typically in the range of δ 5.0-5.5 ppm. The aromatic protons of the phenyl ring would resonate in the downfield region, approximately between δ 7.2 and 7.5 ppm, with their multiplicity depending on the substitution pattern. The single proton on the pyridazine (B1198779) ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon of the methylene bridge (-CH₂-) would be expected in the range of δ 60-70 ppm. The aromatic carbons of the phenyl ring would show signals between δ 120 and 140 ppm. The carbons of the dichloropyridazine ring would be significantly deshielded and appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridazine-H ~8.0-8.5 (s, 1H) -
-CH₂- ~5.2-5.4 (s, 2H) ~65-70
Phenyl-H (ortho, meta, para) ~7.3-7.5 (m, 5H) ~127-130
Pyridazine-C (C-Cl) - ~150-160
Pyridazine-C (C-O) - ~155-165
Phenyl-C (ipso) - ~135-138

Note: The data in this table is predictive and based on analogous structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Key vibrational modes would include the C-H stretching of the aromatic rings (pyridazine and phenyl) typically appearing above 3000 cm⁻¹. The C-H stretching of the methylene group (-CH₂-) would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the benzyloxy ether linkage would likely produce a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibrations are typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3030-3100
Methylene C-H Stretch 2850-2960
Pyridazine Ring (C=N, C=C) Stretch 1400-1600
Ether (C-O-C) Asymmetric Stretch ~1250
Ether (C-O-C) Symmetric Stretch ~1050
C-Cl Stretch 600-800

Note: The data in this table is predictive and based on typical functional group absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₁H₈Cl₂N₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzyloxy group. A prominent fragment would be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl (B1604629) group. Another significant fragmentation pathway could be the loss of the entire benzyloxy group to give a dichloropyridazinyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Significance
[M]⁺ [C₁₁H₈Cl₂N₂O]⁺ ~254.0 Molecular Ion
[M+2]⁺ [C₁₁H₈³⁵Cl³⁷ClN₂O]⁺ ~256.0 Isotope Peak
[M+4]⁺ [C₁₁H₈³⁷Cl₂N₂O]⁺ ~258.0 Isotope Peak
[C₇H₇]⁺ [C₇H₇]⁺ 91 Tropylium Ion
[M-C₇H₇]⁺ [C₄HCl₂N₂O]⁺ ~163.0 Loss of Benzyl Group

Note: The m/z values are nominal and the data is predictive.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridazine ring, being an aromatic heterocycle, will exhibit characteristic π → π* transitions. The presence of the benzyloxy group, another chromophore, will also contribute to the absorption spectrum.

The substitution of the pyridazine ring with chlorine atoms and a benzyloxy group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent pyridazine molecule. Intramolecular charge transfer (ICT) interactions between the electron-donating benzyloxy group and the electron-deficient dichloropyridazine ring could also influence the electronic spectrum. peacta.org

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Electronic Transition Predicted λmax (nm)
π → π* (Pyridazine Ring) ~270-290
π → π* (Phenyl Ring) ~250-270
n → π* ~320-350

Note: The data in this table is predictive and based on the electronic properties of related pyridazine derivatives. peacta.org

Q & A

Basic: What are the common synthetic routes for 5-(Benzyloxy)-3,4-dichloropyridazine, and how are benzyl protecting groups strategically employed in its synthesis?

Methodological Answer:
Synthesis typically involves sequential functionalization of pyridazine derivatives. A key step is the introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction (e.g., coupling benzyl alcohol to hydroxylated intermediates). Benzyl groups serve as temporary protecting agents for hydroxyl or amine functionalities, enabling selective chlorination at C3 and C4 positions. For example, in analogous systems, benzyl-protected intermediates undergo chlorination using POCl₃ or PCl₅ under controlled conditions (60–80°C, anhydrous solvent) to avoid over-substitution . Post-chlorination, deprotection via hydrogenolysis (Pd/C, H₂) yields the final product.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (Cl, benzyloxy) show downfield shifts (δ 7.2–8.5 ppm). Discrepancies in peak splitting (e.g., unexpected multiplicity) may arise from impurities or rotamers; resolution requires iterative purification (e.g., flash column chromatography) or variable-temperature NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Discrepancies between theoretical and observed [M+H]⁺ peaks are addressed via isotopic pattern analysis or alternative ionization methods (e.g., ESI vs. EI).
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹, C-O-C stretch from benzyloxy at ~1250 cm⁻¹) .

Advanced: How do reaction conditions influence regioselectivity in the dichlorination of pyridazine derivatives?

Methodological Answer:
Regioselectivity in dichlorination is governed by electronic and steric factors. For 5-(benzyloxy)pyridazine, the electron-donating benzyloxy group at C5 directs electrophilic chlorination to C3 and C4 via resonance activation. Kinetic control (low temperature, short reaction time) favors mono-chlorination, while thermodynamic control (prolonged heating) promotes di-substitution. Solvent polarity also modulates reactivity: non-polar solvents (e.g., toluene) enhance selectivity for C3/C4 over competing sites. Computational studies (DFT) or Hammett plots can predict substitution patterns .

Advanced: What strategies optimize palladium-catalyzed oxidative cyclization in related heterocyclic systems?

Methodological Answer:
Palladium-catalyzed cyclization (e.g., forming indolocarbazoles from bisindolylmaleimides) requires precise control of:

  • Catalyst System : Pd(OAc)₂ or Pd(TFA)₂ with ligands (e.g., PPh₃) enhances electron transfer.
  • Oxidants : Ag₂CO₃ or Cu(OAc)₂ regenerates Pd(0) to Pd(II), driving the catalytic cycle.
  • Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C promote intramolecular C–C bond formation. Side reactions (e.g., over-oxidation) are minimized by inert atmosphere (N₂/Ar) and stoichiometric optimization .

Advanced: How can researchers resolve contradictory data in the structural elucidation of chlorinated pyridazine intermediates?

Methodological Answer:
Contradictions (e.g., conflicting NOE effects in NMR or unexpected MS fragments) are addressed through:

  • Multi-Technique Validation : Combine X-ray crystallography (definitive structure), 2D NMR (COSY, HSQC), and computational modeling (DFT-optimized geometries).
  • Isolation of Byproducts : Impurities (e.g., regioisomers) are identified via preparative HPLC or TLC-guided fractionation.
  • Reaction Monitoring : In-situ techniques (e.g., LC-MS) track intermediate formation, identifying off-pathway products .

Basic: What purification methods are effective for this compound, especially in removing trace chlorinated byproducts?

Methodological Answer:

  • Flash Column Chromatography (FCC) : Silica gel with gradient elution (hexane/EtOAc 8:1 to 4:1) separates chlorinated byproducts based on polarity differences.
  • Recrystallization : High-purity product is obtained using ethanol/water mixtures, leveraging solubility differences at low temperatures.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) resolve trace impurities with similar Rf values .

Advanced: How does steric hindrance from the benzyloxy group affect nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer:
The bulky benzyloxy group at C5 sterically shields adjacent positions, directing SNAr to less hindered sites (e.g., C3/C4). Kinetic studies show reduced reactivity at C5 due to decreased accessibility for nucleophiles (e.g., amines, alkoxides). Computational models (e.g., molecular electrostatic potential maps) quantify steric effects, guiding substitution strategies. For example, using smaller leaving groups (F vs. Cl) or microwave-assisted heating accelerates reactions at sterically congested sites .

Basic: What safety protocols are essential when handling chlorinated pyridazine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated reagents (e.g., POCl₃).
  • Waste Disposal : Chlorinated waste is segregated and treated with sodium bicarbonate to neutralize acidic byproducts before disposal .

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